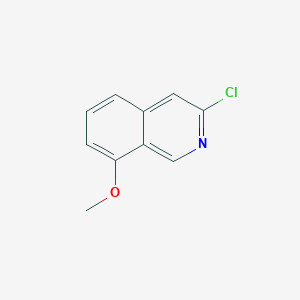

![molecular formula C17H21NO2 B2845220 tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate CAS No. 683788-80-9](/img/structure/B2845220.png)

tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

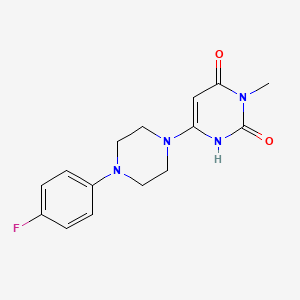

“tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate” is an organic compound with the CAS number 683788-80-9 . It has a molecular weight of 271.35 and a molecular formula of C17H21NO2 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a tert-butyl group, a carbamate group, and a naphthalen-1-yl group . The exact spatial arrangement of these groups would depend on the stereochemistry at the chiral center, which is not specified in the name.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available data. It is known that the compound has a molecular weight of 271.35 and a molecular formula of C17H21NO2 . Other properties such as boiling point and solubility are not specified .Aplicaciones Científicas De Investigación

Catalytic Applications

The synthesis of air-stable gold nanoparticles employing tert-butyl(naphthalen-1-yl)phosphine oxide as a supporting ligand showcases its application in catalysis. These nanoparticles, prepared via NaBH4 reduction, are highly active catalysts for the hydrogenation of substituted aldehydes, demonstrating high conversions and chemoselectivities for a wide variety of substrates. The study emphasizes the crucial role of the ligand in the activity and selectivity of the system (Cano et al., 2014).

Synthetic Methodology

Research on aromatic and heteroaromatic N-benzyl carboxamides, derived from naphthalene and other compounds, highlights the utility of tert-butyl acylcarbamates in facilitated reduction processes. These compounds undergo regiospecific cleavage of their C(O)-N bonds under mild reductive conditions, yielding Boc-protected (benzyl)amine in nearly quantitative yields. This demonstrates its application in the synthesis of complex organic molecules (Ragnarsson et al., 2001).

Material Science

The tert-butylation of naphthalene to produce 2,6-di-tert-butylnaphthalene, a valuable raw material for the synthesis of polyethylene naphthalate (PEN), illustrates the role of tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate in material science. This process involves the modification of Al-rich HMOR zeolite to enhance porosity and acidity, leading to improved catalytic performance and selectivity in the tert-butylation reaction (Huang et al., 2019).

Propiedades

IUPAC Name |

tert-butyl N-[(1S)-1-naphthalen-1-ylethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-12(18-16(19)20-17(2,3)4)14-11-7-9-13-8-5-6-10-15(13)14/h5-12H,1-4H3,(H,18,19)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIZIFGFKQCKCN-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl 3-methyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2845138.png)

![1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2845144.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(dimethylamino)benzamide](/img/structure/B2845145.png)

![2-[(2,2,2-Trifluoroethyl)amino]benzoic acid](/img/structure/B2845146.png)

![N-(2,6-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2845156.png)

![2-Ethyl-5-((3-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845159.png)